molecular formula C12H17NO2 B1282694 Methyl 3-(benzylamino)butanoate CAS No. 40871-00-9

Methyl 3-(benzylamino)butanoate

Cat. No. B1282694
CAS RN: 40871-00-9
M. Wt: 207.27 g/mol
InChI Key: BNNDKMWWUARZGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starts with N-alkylation of 2,4-dimethylaniline, followed by several steps including carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization . Similarly, the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester involves regioselective functionalization and demonstrates the complexity of synthesizing such molecules . These methods could potentially be adapted for the synthesis of methyl 3-(benzylamino)butanoate.

Molecular Structure Analysis

The molecular structure of methyl 3-(benzylamino)butanoate would consist of a benzyl group attached to an amino group, which is then linked to a butanoate ester. The structure of related compounds, such as the benzodiazepine derivative mentioned in paper , includes a complex ring system and functional groups that are strategically placed for biological activity. The structure of methyl 3-(benzylamino)butanoate would be less complex but may still exhibit interesting chemical and physical properties due to the presence of the benzylamino moiety.

Chemical Reactions Analysis

Compounds similar to methyl 3-(benzylamino)butanoate can undergo a variety of chemical reactions. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate is shown to be reactive in Michael additions and Diels–Alder reactions . Methyl 3-anilino-2-(benzoylamino)but-2-enoates undergo intramolecular cyclocondensation when heated . These reactions highlight the reactivity of the amino and ester groups, which could also be relevant for methyl 3-(benzylamino)butanoate in forming cyclic structures or in conjugate addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-(benzylamino)butanoate can be inferred from related compounds. For example, methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene form stable amorphous glasses, indicating that methyl groups can influence the physical state of a compound . The presence of the benzylamino group in methyl 3-(benzylamino)butanoate would likely affect its boiling point, solubility, and stability. The ester group would contribute to its reactivity and possibly its odor and taste.

Scientific Research Applications

Rhodium Complexes and Protein Labelling

Methyl 3-(benzylamino)butanoate, as a non-bifunctional analogue in a ligand form, has been used in the synthesis of Rhodium complexes. These complexes are notably employed for labeling proteins with Rhodium for potential applications in internal radiotherapy. The Rhodium complex of this ligand was characterized using various spectroscopic methods and X-ray crystallography. This application demonstrates the compound's relevance in therapeutic applications and biochemistry research (Efe et al., 1991).

Autoignition Chemistry in Biodiesel Fuel

In the context of biodiesel fuel, methyl 3-(benzylamino)butanoate plays a role as a surrogate for fatty acid esters. Research focusing on the thermodynamics and kinetics of its autoignition chemistry is critical for understanding and improving biodiesel fuels. This application is significant in the field of sustainable energy and environmental science (Jiao et al., 2015).

Antimicrobial Activity in Pharmaceutical Research

Methyl 3-(benzylamino)butanoate derivatives exhibit antimicrobial properties. This discovery is particularly relevant in the field of pharmaceutical research, where such compounds can be developed into antimicrobial agents, potentially addressing the growing issue of antibiotic resistance (Mickevičienė et al., 2015).

Synthetic Pathways in Organic Chemistry

This compound serves as a key intermediate in synthetic pathways for various biologically active compounds. Its role in these syntheses is pivotal for the creation of complex molecules, including ACE inhibitors, highlighting its importance in medicinal chemistry and drug development (Zhang et al., 2009).

Food Safety and Microbiology

In microbiological studies, especially in food safety, methyl 3-(benzylamino)butanoate's derivatives, such as 3-methyl-butanoic acid, have been used as markers to detect the presence of Staphylococcus aureus in food products. This application is vital in ensuring food safety and preventing foodborne illnesses (Hu et al., 2020).

Safety And Hazards

“Methyl 3-(benzylamino)butanoate” is classified as a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Safety precautions include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wash skin thoroughly after handling and avoid release to the environment . In case of swallowing, it is advised to call a poison center or doctor .

properties

IUPAC Name

methyl 3-(benzylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNDKMWWUARZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzylamino)butanoate

Synthesis routes and methods

Procedure details

Ru(OCOCH3)2((R)-dm-binap)(20.5 mg, 0.0215 mmol), methyl acetoacetate (500 mg, 4.305 mmol), benzylamine (461 mg, 4.305 mmol) and methanol (2.5 mL) were placed in a 2.5 mL-stainless autoclave under atmosphere of nitrogen, and the mixture was stirred at 80° C. for 3 hours. The reaction mixture was cooled down to room temperature, and acetic acid (259 mg, 4.305 mmol) was added thereto. The mixture was further stirred under a hydrogen pressure of 3 MPa at 80° C. for 15 hours. After completion of the reaction, the solvent was removed by evaporation in vacuo, and the residue was purified by column chromatography on silica gel (eluent:hexane ethyl acetate/triethylamine=75/25/5) to give the objective methyl (−)-3-(benzylamino)butanoate (141 mg) as a colorless oil in 15.8% yield. The enantiomeric excess of the resulting methyl (−)-3-(benzylamino)butanoate was determined to be 44.5% ee by HPLC analysis using a CHIRALCEL OD-H column.
[Compound]
Name
Ru(OCOCH3)2((R)-dm-binap)
Quantity
20.5 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
461 mg
Type
reactant
Reaction Step Three
Quantity
259 mg
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MA Ortega-Rojas, JD Rivera-Ramírez, CG Ávila-Ortiz… - Molecules, 2017 - mdpi.com
The use of the solvent engineering has been applied for controlling the resolution of lipase-catalyzed synthesis of β-aminoacids via Michael addition reactions. The strategy consisted of …
Number of citations: 13 www.mdpi.com
F Medina, N Duhal, C Michon, F Agbossou-Niedercorn - comptes-rendus.academie-sciences …
All solvents were dried using standard methods. Alkenes were distilled under vacuum (using the trap to trap method) over CaH 2 and stored over molecular sieves (4Å) if they were …
RJ Conway - 2011 - scholar.archive.org
I would like to thank my supervisors, Dr Ian Crosby and Dr Ben Capuano, for their advice and encouragement throughout the project, and for input into and proof reading of this thesis. …
Number of citations: 2 scholar.archive.org
M Sivaprakasam, F Couty, G Evano, B Srinivas… - 2007 - arkat-usa.org
A series of enantiomerically pure N, N-disubstituted β-amino alcohols were chlorinated by treatment with thionyl chloride. This reaction afforded a mixture of regioisomeric β-amino …
Number of citations: 13 www.arkat-usa.org
H Hebbache, T Jerphagnon, Z Hank, C Bruneau… - Journal of …, 2010 - Elsevier
β-Aminoesters were prepared in two simple steps from β-ketoesters derivatives and primary amines under mild conditions. Their hydrogenation was performed at 50C in the presence of …
Number of citations: 7 www.sciencedirect.com
H Hebbache, Z Hank, C Bruneau, JL Renaud - Synthesis, 2009 - thieme-connect.com
Several new β-amino esters were prepared in two simple steps from β-keto ester derivatives and primary and secondary amines under mild conditions. The hydrogenation of various …
Number of citations: 14 www.thieme-connect.com

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